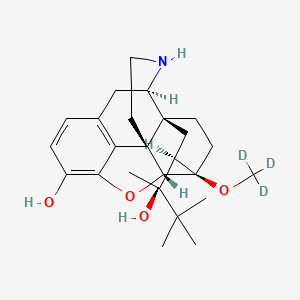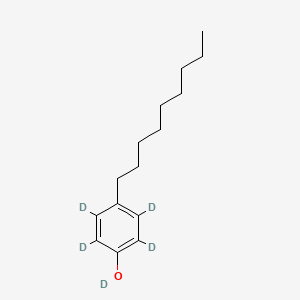
3-Isopropylcyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropylcyclohepta-2,4,6-trien-1-one is an organic compound with a molecular weight of 148.2 . It is a liquid at room temperature . This compound is a derivative of tropolone, which is a monoterpenoid – cyclohepta-2,4,6-trien-1-one substituted by a hydroxy group at position 2 and an isopropyl group at position 4 .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of ongoing research . One approach involves the carbonylative [2+2+2+1] cycloaddition of triynes in the presence of a Rh complex catalyst and CO .Molecular Structure Analysis
The molecular structure of this compound consists of a ring of seven carbon atoms with three conjugated alkene groups and a ketone group . The InChI code for this compound is 1S/C10H12O/c1-8(2)9-5-3-4-6-10(11)7-9/h3-8H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 148.2 .Aplicaciones Científicas De Investigación
Structural Determination and Interactions
The compound and its derivatives have been subjects of structural determination to understand their crystalline forms and molecular interactions. For example, the structure of 3,7-dibromo-2-hydroxy-6-isopropylcyclohepta-2,4,6-trien-1-one was redetermined to observe strong inter- and intramolecular hydrogen bonds, showcasing the compound's potential in forming stable molecular structures (Steyl & Roodt, 2003).
Photophysical and Photochemical Properties
Tris-tropolonato erbium(III) complexes, utilizing derivatives of 3-Isopropylcyclohepta-2,4,6-trien-1-one, have been prepared and characterized for their photophysical properties. These complexes show efficient near-infrared emissions, suggesting their application in telecommunications as plastic amplifiers (Bertolo et al., 2006).
Organic Synthesis and Chemical Reactivity
The compound's framework has been utilized in organic synthesis and chemical reactivity studies. For instance, Buchner reaction and azirine modification approaches have been applied to cycloheptatriene-containing nitrogen heterocyclic scaffolds, demonstrating the versatility of these compounds in synthetic organic chemistry (Galenko et al., 2021).
Electrocatalysis and Electrochemical Transformations
Electrochemical investigations of dihalomethyl-substituted cyclohexadienones have shown reductive dehalogenation leading to compounds such as 4- or 2-methylcyclohepta-2,4,6-trien-1-one, indicating the potential of these compounds in electrocatalysis and electrochemical transformations (Moiseeva et al., 2011).
Mechanistic Insights into Chemical Reactions
Studies on the rearrangements of phenylcarbene to cycloheptatetraene and other related transformations provide deep mechanistic insights into the reactivity and stability of these compounds, contributing to our understanding of complex chemical reaction pathways (Schreiner et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
3-propan-2-ylcyclohepta-2,4,6-trien-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)9-5-3-4-6-10(11)7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLGYGGHVBUAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254372 |
Source


|
| Record name | 3-(1-Methylethyl)-2,4,6-cycloheptatrien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35193-01-2 |
Source


|
| Record name | 3-(1-Methylethyl)-2,4,6-cycloheptatrien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylethyl)-2,4,6-cycloheptatrien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

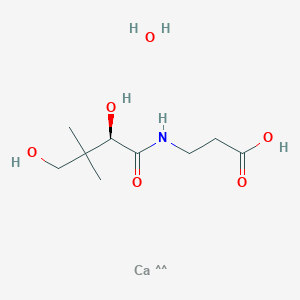
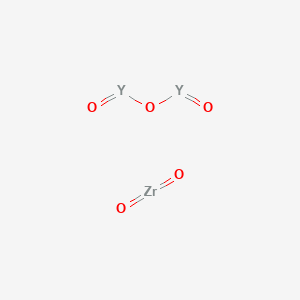
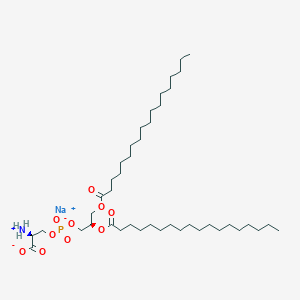
![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)
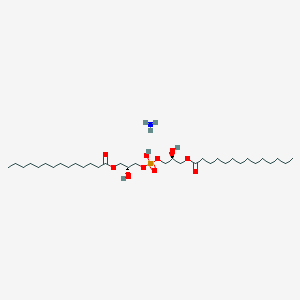
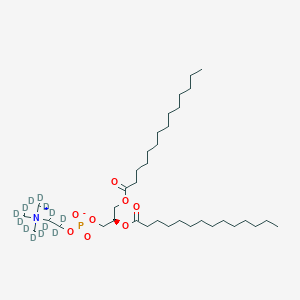
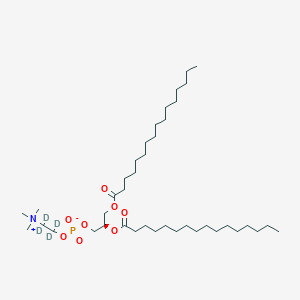

![alpha-(4-Chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-2-quinoxalineacetamide](/img/structure/B6595551.png)


